![molecular formula C14H13BrClN3O B11784453 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound featuring a bicyclic hexane ring fused with a pyrido[2,3-d]pyrimidinone core. This compound is notable for its unique structural configuration, which imparts distinct chemical and physical properties. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Bicyclo[3.1.0]hexane Ring: This can be achieved through intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysts.
Bromination and Chlorination:
Pyrido[2,3-d]pyrimidinone Core Construction: This step involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidinones.
Scientific Research Applications
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the halogen atoms may participate in halogen bonding, enhancing its binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloropyrimidin-4(3H)-one: Similar bicyclic structure but lacks the pyridine ring.
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar core structure but lacks the bicyclic hexane ring.
Uniqueness
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the combination of its bicyclic hexane ring and the pyrido[2,3-d]pyrimidinone core. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13BrClN3O |
|---|---|
Molecular Weight |
354.63 g/mol |
IUPAC Name |
8-(3-bicyclo[3.1.0]hexanyl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H13BrClN3O/c1-6-10-5-17-14(16)18-12(10)19(13(20)11(6)15)9-3-7-2-8(7)4-9/h5,7-9H,2-4H2,1H3 |
InChI Key |
ULZIVJIBWLVWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CC4CC4C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





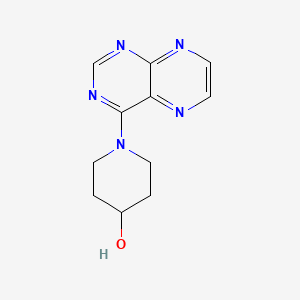
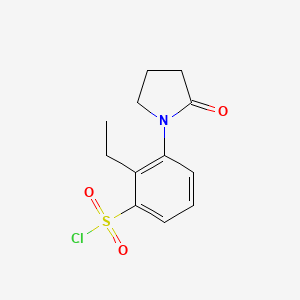

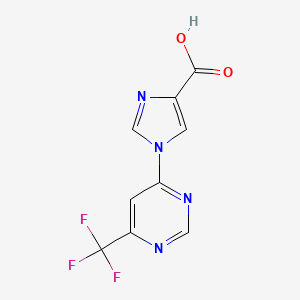
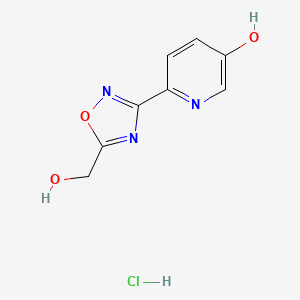
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)

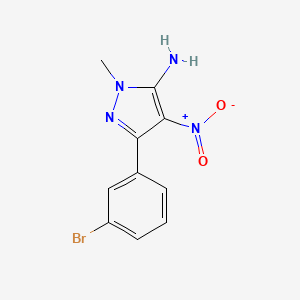
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
